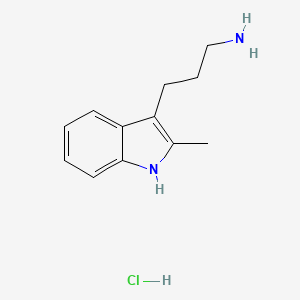

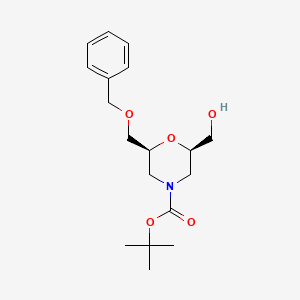

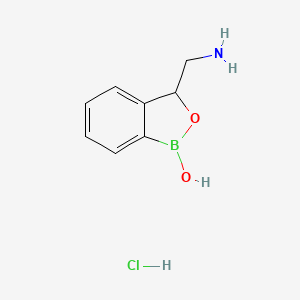

![molecular formula C11H9IN4 B3080954 3-碘-5-(1-甲基-1H-吡唑-4-基)-1H-吡咯并[2,3-B]吡啶 CAS No. 1093676-98-2](/img/structure/B3080954.png)

3-碘-5-(1-甲基-1H-吡唑-4-基)-1H-吡咯并[2,3-B]吡啶

描述

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc .Molecular Structure Analysis

The structure of the synthesized complex was established by 1 H, 13 C NMR spectroscopy and mass spectrometry . According to UV-Vis spectrometry studies, the obtained complex exhibits green fluorescence with a maximum at 514 nm .Chemical Reactions Analysis

Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Physical And Chemical Properties Analysis

The density of a similar compound is 1.40±0.1 g/cm3 (Predicted) . It is highly soluble in DMSO .科学研究应用

衍生物中的光反应

对吡唑基吡啶衍生物(包括与 3-碘-5-(1-甲基-1H-吡唑-4-基)-1H-吡咯并[2,3-B]吡啶结构相关的化合物)的研究揭示了独特的光反应。这些衍生物表现出三种类型的光反应:激发态分子内质子转移、激发态分子间双质子转移和溶剂辅助双质子转移。这些反应对于理解双重发光和荧光带中的动力学耦合至关重要 (Vetokhina 等人,2012 年)。

杂环合成

对吡唑衍生物(包括与给定化合物相似的衍生物)的研究导致了吡啶-2(1H)-硫酮和各种氮和/或硫杂环衍生物的新合成路线。这些合成方法对于推进杂环化学领域至关重要 (Elneairy,2010 年)。

低聚物化合物合成

1,1'-亚甲基双(1H-吡唑)及其衍生物(与主题化合物在结构上相关)已被用于合成具有显着分子量的低聚物化合物。这些发现对于开发新的聚合物材料很重要 (Potapov 等人,2006 年)。

合成中的新途径

在从特定酮和肼合成新型 N-氨基-1H-吡咯并[2,3-b]吡啶的背景下,研究表明了创新的合成途径。这些途径扩展了创建各种吡咯并吡啶衍生物的工具箱,这些衍生物在各种化学合成中很重要 (Chudinov 等人,2007 年)。

OLED 中的电致发光

涉及吡唑-吡啶配体的研究(与目标化合物密切相关)已证明橙红色铱 (III) 配合物的电致发光效率很高。这些发现对于开发具有高外部量子效率的 OLED 至关重要 (Su 等人,2021 年)。

作用机制

Target of Action

Similar compounds with pyrazole and pyridine moieties have been known to interact with a variety of biological targets .

Mode of Action

For instance, the Suzuki–Miyaura (SM) coupling reaction involves the formation of a new bond between two organic groups . This reaction is catalyzed by a transition metal, typically palladium, and involves the oxidative addition of an electrophilic organic group to the metal, followed by transmetalation with a nucleophilic organic group .

Biochemical Pathways

Compounds with similar structures have been known to interact with various biochemical pathways .

Pharmacokinetics

A study on a different compound showed good uptake at the tumor site when tested in tumor-bearing mice .

Result of Action

Compounds with similar structures have shown a variety of biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

安全和危害

未来方向

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring .

属性

IUPAC Name |

3-iodo-5-(1-methylpyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9IN4/c1-16-6-8(4-15-16)7-2-9-10(12)5-14-11(9)13-3-7/h2-6H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OETAQZDASZNCPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=CC3=C(NC=C3I)N=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9IN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Methyl-N-[2-(naphthalen-1-yl)ethyl]benzamide](/img/structure/B3080871.png)

![[1-(3-Methoxyphenyl)propyl]methylamine hydrochloride](/img/structure/B3080907.png)

![[1-(3-Methoxyphenyl)butyl]methylamine hydrochloride](/img/structure/B3080910.png)

![4-[(4-Benzylphenoxy)methyl]piperidine hydrochloride](/img/structure/B3080947.png)

![4-[(2-Benzylphenoxy)methyl]piperidine hydrochloride](/img/structure/B3080951.png)